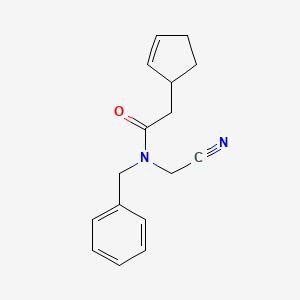
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as BCCA, is a chemical compound that has been studied for its potential applications in scientific research. BCCA is a derivative of the natural compound cyclopentenone, which has been shown to have anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory molecules called leukotrienes.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor and anti-inflammatory effects, N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of new blood vessels in tumors. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been reported to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in different experimental settings.
Zukünftige Richtungen
Several future directions for research on N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide have been proposed. One area of interest is the development of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to better understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide and its potential applications in other areas of research.
Synthesemethoden
The synthesis of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction of benzyl cyanide with cyclopentenone in the presence of a base and a catalyst. The resulting product is then purified using chromatography techniques. This synthesis method has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and inflammation. Several studies have shown that N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-10-11-18(13-15-8-2-1-3-9-15)16(19)12-14-6-4-5-7-14/h1-4,6,8-9,14H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLRSLTURKGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
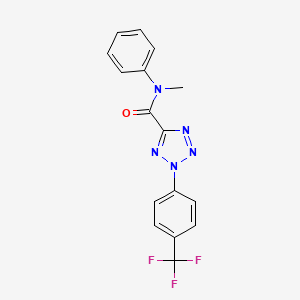
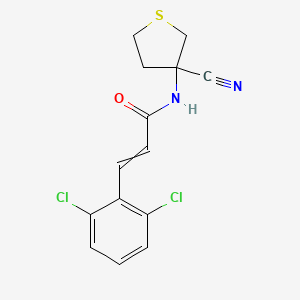
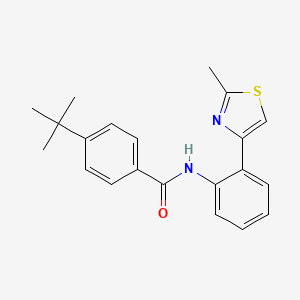
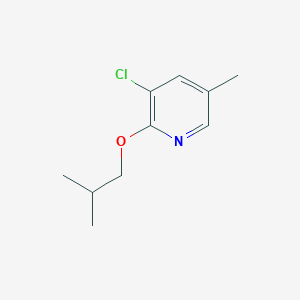
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
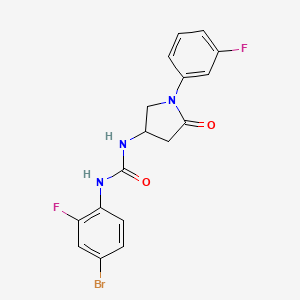
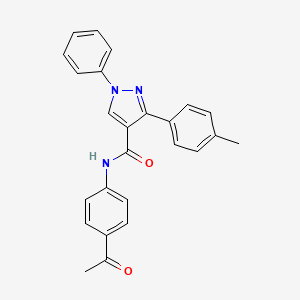
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
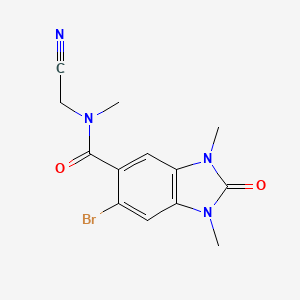
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)